molecular formula C17H18O6 B12303263 2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone

Cat. No.: B12303263
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone is a derivative of chromone, a naturally occurring compound found in various plants. This compound is particularly notable for its presence in agarwood, a fragrant resinous heartwood used in traditional medicine and perfumery . The structure of this compound includes a chromone core with a phenylethyl group and multiple hydroxyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone typically involves the use of chromone derivatives and phenylethyl groups. One common method includes the reaction of chromone with phenylethyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is followed by hydroxylation using hydrogen peroxide and a catalyst like sodium tungstate to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce phenylethyl derivatives. These methods are advantageous due to their sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets. The hydroxyl groups allow it to act as an antioxidant by scavenging free radicals. Additionally, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system . The phenylethyl group contributes to its binding affinity with certain receptors, potentially modulating neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone is unique due to the combination of its chromone core, phenylethyl group, and multiple hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIROLCTHMEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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